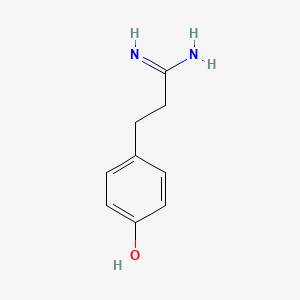

3-(4-Hydroxyphenyl)propanimidamide

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)propanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUANLSBLFULWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)propanimidamide typically involves the use of p-hydroxyphenylpropionic acid as a starting material. The synthetic route includes a two-step reaction process. In the first step, p-hydroxyphenylpropionic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using thionyl chloride and ammonia as both reactants and solvents. This method reduces the reaction time and increases the yield compared to traditional methods that use more expensive and less efficient reagents .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)propanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The imidamide group can be reduced to form primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Primary amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-(4-Hydroxyphenyl)propanimidamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research has shown its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propanimidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Famotidine (N'-(Aminosulfonyl)-3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide)

- Structure : Shares a propanimidamide backbone but includes a sulfamoyl group and a thiazole ring.

- Properties: Molecular weight 337.45 g/mol; freely soluble in glacial acetic acid, slightly in methanol, and very slightly in water due to its complex substituents .

- Bioactivity : Acts as a histamine H2-receptor antagonist, inhibiting gastric acid secretion. This contrasts with the simpler 3-(4-Hydroxyphenyl)propanimidamide, which lacks sulfamoyl/thiazole groups and likely targets different pathways .

B. Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (Compound 4 in )

- Structure : Propionate ester with a 4-hydroxyphenyl group and an oxime substituent.

- Synthesis : Prepared via hydroxylamine addition to 4-hydroxyphenylpyruvic acid, followed by methylation. This highlights a divergent synthetic route compared to amidine formation .

C. 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4 in )

- Structure: Acrylamide derivative with dual phenolic and methoxy groups.

- Bioactivity: Exhibited significant anti-inflammatory activity (IC₅₀ <17.21 µM), suggesting that phenolic substituents enhance anti-inflammatory effects. The amidine group in this compound may further modulate such activity .

D. p-Hydroxycinnamic Acid ()

- Structure : Cinnamic acid derivative with a 4-hydroxyphenyl group.

- Properties: Lower molecular weight (164.16 g/mol) and higher acidity (pKa ~4.5) compared to this compound.

Physicochemical and Pharmacokinetic Comparison

Q & A

Basic Research Questions

Q. How can researchers determine if 3-(4-Hydroxyphenyl)propanimidamide is a novel compound or a known entity?

- Methodological Answer : To establish novelty, cross-reference the compound’s structural and spectroscopic data (e.g., NMR, IR, mass spectrometry) against existing databases such as SciFinder or Reaxys. For known compounds, provide citations to prior literature and compare analytical data (e.g., melting points, optical rotation) with published values . If discrepancies arise, verify experimental conditions (e.g., solvent, temperature) and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves (tested for chemical resistance) and lab coats. For respiratory protection, employ particle-filtering masks (e.g., FFP2) during brief exposures and full-face respirators with independent air supply for prolonged use .

- Storage : Store in tightly sealed containers in well-ventilated areas, away from oxidizers or moisture .

- Spill Management : Collect spillage using non-reactive absorbents and dispose via approved waste facilities .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use H/C NMR to confirm the phenyl and propanimidamide moieties. Compare observed chemical shifts with analogs like 3-(4-Hydroxyphenyl)propanoic acid derivatives .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and validate against reference standards. For quantification, use calibration curves derived from high-purity samples .

Q. How should researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine multiple techniques:

- Chromatography : TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.

- Spectroscopy : FT-IR to confirm functional groups (e.g., amidine C=N stretch near 1650 cm).

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., using a CHNS analyzer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., X-ray crystallography for absolute configuration vs. computational NMR prediction tools like ACD/Labs).

- Contextual Analysis : Account for solvent effects (e.g., DMSO vs. CDCl) and pH-dependent tautomerism in amidine groups, which may shift H NMR peaks .

- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .

Q. What synthetic strategies optimize yield in the preparation of this compound derivatives for biochemical assays?

- Methodological Answer :

- Reagent Selection : Use coupling agents like EDC/HOBt for amidine formation to minimize side reactions.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres to prevent hydrolysis.

- Reaction Monitoring : Employ in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction times .

Q. How can researchers mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., oxidation or hydrolysis).

- Formulation : Lyophilize the compound and store under argon at -20°C. Add stabilizers like BHT (0.01% w/w) for oxidation-prone derivatives .

Q. What experimental designs are effective for studying the bioactivity of this compound in protein-binding assays?

- Methodological Answer :

- Labeling Strategies : Synthesize I-labeled analogs using N-hydroxysuccinimide ester intermediates for radioligand binding assays .

- Control Experiments : Include competitive inhibitors (e.g., unlabeled ligand) and negative controls (e.g., scrambled peptides) to validate specificity.

- Data Normalization : Express binding affinity (K) relative to reference compounds like 4-hydroxyphenylpropionic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.